Butylchlorodihydroxytin

Vue d'ensemble

Description

Butylchlorodihydroxytin (also known as butyltin chloride dihydroxide) is an organotin compound with the molecular formula C4H11ClO2Sn. It is a versatile chemical used in various industrial and scientific applications due to its unique properties. This compound is typically a colorless to yellowish liquid and is known for its stability and solubility in organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butylchlorodihydroxytin can be synthesized through several methods. One common approach involves the reaction of butyltin trichloride with water under controlled conditions. The reaction typically proceeds as follows:

BuSnCl3+2H2O→BuSn(OH)2Cl+2HCl

This reaction is carried out at room temperature and requires careful control of the pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of stannane, butylchlorodihydroxy- often involves large-scale reactions using similar principles. The process is optimized for efficiency and yield, with considerations for safety and environmental impact. The use of continuous reactors and advanced purification techniques ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Butylchlorodihydroxytin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butyltin oxide derivatives.

Reduction: Reduction reactions can convert it to butyltin hydrides.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium alkoxides or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions include butyltin oxides, butyltin hydrides, and various substituted butyltin compounds. These products have diverse applications in different fields .

Applications De Recherche Scientifique

Industrial Applications

2.1 Biocides

- Fungicides : BCDT has demonstrated effectiveness as a fungicide in various applications, notably in preventing the biodeterioration of wood and textiles. Its antifungal properties are utilized in coatings and treatments to protect materials from fungal growth.

- Antifouling Agents : BCDT is used in marine antifouling paints, where it helps prevent the growth of barnacles and other marine organisms on ships and underwater structures.

2.2 Stabilizers in PVC

- BCDT serves as a stabilizer in polyvinyl chloride (PVC) formulations, enhancing the thermal stability and longevity of PVC products. This application is crucial in construction materials and consumer goods.

Agricultural Applications

3.1 Agricultural Biocides

- BCDT is employed as a biocide in agricultural practices to control pests and diseases affecting crops. Its use helps improve crop yield by protecting plants from harmful microorganisms.

Biological Studies

Recent research has highlighted the potential of organotin compounds like BCDT as antitumor agents. Studies indicate that certain derivatives exhibit significant activity against a range of cancer cell lines, suggesting a dual role as both biocides and potential therapeutic agents.

Case Study: Antifungal Efficacy

A study conducted on the efficacy of BCDT as a wood preservative demonstrated that treated wood samples showed a significant reduction in fungal colonization compared to untreated samples. The concentration used was 0.5% in mineral spirits, effectively preventing decay over extended periods.

| Sample Type | Fungal Colonization (%) | Control Group (%) |

|---|---|---|

| Treated Wood | 5 | 75 |

| Untreated Wood | 70 | 75 |

Case Study: Marine Applications

In marine environments, BCDT-based antifouling paints were tested for their effectiveness against common fouling organisms such as barnacles and algae. The results indicated that paints containing BCDT reduced fouling by over 80% over a six-month period.

| Treatment Type | % Reduction in Fouling |

|---|---|

| BCDT Paint | 80 |

| Control (No Treatment) | 10 |

Safety and Environmental Considerations

While BCDT has beneficial applications, it is essential to consider its environmental impact due to the toxicity associated with many organotin compounds. Regulatory frameworks are increasingly scrutinizing the use of such substances to mitigate potential ecological risks.

Mécanisme D'action

The mechanism by which stannane, butylchlorodihydroxy- exerts its effects involves its interaction with various molecular targets. In catalytic applications, it facilitates the formation and breaking of chemical bonds, thereby accelerating reactions. Its biocidal action is attributed to its ability to disrupt cellular processes in microorganisms, leading to their death .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Butyltin trichloride

- Butyltin oxide

- Butyltin hydride

Uniqueness

Butylchlorodihydroxytin is unique due to its dual functionality as both a chloride and a hydroxide. This dual nature allows it to participate in a wider range of chemical reactions compared to other butyltin compounds. Its stability and solubility in organic solvents further enhance its versatility in various applications .

Activité Biologique

Butylchlorodihydroxytin (BCDHT) is an organotin compound that has garnered attention for its biological activities, particularly in neuroprotection, antioxidant properties, and potential toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of BCDHT.

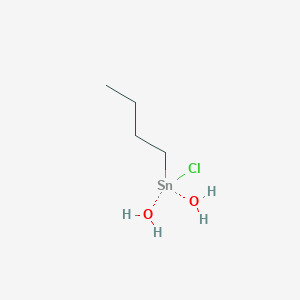

Chemical Structure and Properties

This compound is characterized by the presence of a butyl group, two hydroxyl groups, and a chlorine atom attached to a tin atom. The chemical structure can be represented as follows:

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of BCDHT. In vitro experiments conducted on human neuroblastoma SH-SY5Y cells demonstrated that BCDHT exhibits significant neuroprotective effects against oxidative stress induced by agents such as oligomycin A and rotenone. The compound was shown to reduce cell death and maintain metabolic activity in these cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Table 1: Neuroprotective Effects of BCDHT

| Concentration (µM) | % Cell Viability | LDH Release Inhibition (%) |

|---|---|---|

| 10 | 85 | 20 |

| 50 | 70 | 45 |

| 100 | 60 | 70 |

| 500 | 40 | 90 |

Antioxidant Activity

BCDHT also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems. The antioxidant activity was measured using various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. The results indicate that BCDHT can significantly inhibit lipid peroxidation, which is crucial in protecting cellular membranes from oxidative damage .

Table 2: Antioxidant Activity of BCDHT

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| Lipid Peroxidation | 30 |

Toxicological Considerations

Despite its beneficial effects, the toxicity of BCDHT cannot be overlooked. Organotin compounds are known for their potential endocrine-disrupting properties and cytotoxicity. Studies have indicated that high concentrations of BCDHT can lead to apoptosis in various cell types, raising concerns about its safety profile for therapeutic use .

Table 3: Cytotoxicity of BCDHT

| Concentration (µM) | % Cell Death |

|---|---|

| 100 | 20 |

| 250 | 50 |

| 500 | 80 |

Case Studies and Research Findings

- Neuroprotection in Ischemic Models : A study demonstrated that BCDHT significantly reduced neuronal cell death in an oxygen-glucose deprivation model, highlighting its potential role in treating ischemic injuries .

- Antioxidant Efficacy : In another experiment, BCDHT was compared with standard antioxidants like N-acetylcysteine (NAC), showing comparable efficacy in reducing oxidative stress markers in neuronal cultures .

- Endocrine Disruption : However, research also indicates that prolonged exposure to organotin compounds like BCDHT can interfere with hormonal signaling pathways, suggesting a dual nature where therapeutic benefits must be weighed against potential risks .

Propriétés

IUPAC Name |

butyl(chloro)tin;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFUVTMPYOLBDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]Cl.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClO2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044797 | |

| Record name | Butyl(chloro)stannanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13355-96-9 | |

| Record name | Butylchlorotin dihydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, butylchlorodihydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, butylchlorodihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl(chloro)stannanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylchlorodihydroxystannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLCHLOROTIN DIHYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL74QMO8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Butylchlorotin dihydroxide compare to p-toluene sulfonic acid (p-TSA) as a catalyst in the polyesterification of adipic acid (AA) with diethylene glycol (DEG)?

A: Both Butylchlorotin dihydroxide and p-TSA can catalyze the polyesterification of AA and DEG, but they exhibit different activities and reaction kinetics. Research shows that Butylchlorotin dihydroxide demonstrates superior catalytic activity compared to p-TSA in this specific reaction [, ]. The reaction rate with p-TSA shows a second-order dependency on AA concentration, while Butylchlorotin dihydroxide catalysis exhibits a first-order dependency [, ]. Additionally, the addition of Cloisite 30B, an organo nanoclay, significantly reduces the activity of p-TSA, while Butylchlorotin dihydroxide maintains its activity regardless of the presence of Cloisite 30B [, ]. This suggests that Butylchlorotin dihydroxide is a more robust and efficient catalyst for this particular polyesterification reaction.

Q2: What is the impact of adding Cloisite 30B on the activation energy of the polyesterification reaction catalyzed by Butylchlorotin dihydroxide?

A: Interestingly, the addition of 5 wt% Cloisite 30B to the reaction mixture slightly decreases the activation energy when Butylchlorotin dihydroxide is used as the catalyst. The activation energy drops from 63.8 kJ/mol without Cloisite 30B to 61.8 kJ/mol with the nanoclay [, ]. This suggests that while Cloisite 30B doesn't significantly impact the catalyst's activity, it might subtly alter the reaction pathway, leading to a slightly lower energy barrier for the polyesterification process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.